Oxazole, 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl-

Description

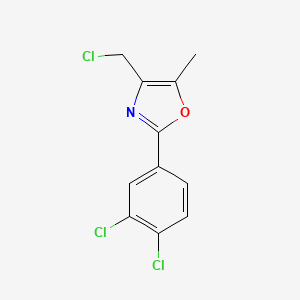

- Oxazole core: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

- Substituents:

- 4-(Chloromethyl): A chloromethyl (-CH₂Cl) group at position 2.

- 2-(3,4-Dichlorophenyl): A 3,4-dichlorophenyl ring attached at position 2.

- 5-Methyl: A methyl (-CH₃) group at position 4.

Properties

CAS No. |

832076-93-4 |

|---|---|

Molecular Formula |

C11H8Cl3NO |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C11H8Cl3NO/c1-6-10(5-12)15-11(16-6)7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3 |

InChI Key |

GHISXJLKYCJPSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)CCl |

Origin of Product |

United States |

Biological Activity

Oxazole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound Oxazole, 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl- has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure features a chloromethyl group at position 4 and a dichlorophenyl moiety at position 2, contributing to its biological activity. The presence of these substituents enhances its interaction with biological targets.

Anticancer Activity

Recent studies have shown that oxazole derivatives exhibit promising anticancer properties. For instance, compounds similar to Oxazole, 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl- have been evaluated for their ability to induce apoptosis in cancer cells. A notable study demonstrated that derivatives with similar structural features increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Oxazole Derivative A | 10.5 | Induces apoptosis via p53 pathway |

| Oxazole Derivative B | 8.2 | HDAC inhibition leading to cell cycle arrest |

Antimicrobial Activity

The oxazole scaffold has also shown significant antimicrobial properties. Research indicates that compounds containing the oxazole nucleus can inhibit the growth of various bacterial strains. For example, a study reported that certain oxazole derivatives demonstrated effective inhibition against Enterococcus faecium biofilms .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecium | 15 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been extensively studied. Compounds similar to Oxazole, 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl- have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The binding interactions within the COX active site suggest that these compounds may serve as selective COX-2 inhibitors .

Case Studies

- Study on Anticancer Activity : A series of oxazole derivatives were synthesized and tested for their anticancer effects on various cell lines. The results indicated that modifications at the C-4 position significantly enhanced their potency against breast cancer cells.

- Antimicrobial Evaluation : In a comparative study of several oxazole derivatives against pathogenic bacteria, it was found that specific substitutions increased their efficacy as antimicrobial agents.

Comparison with Similar Compounds

Notes and Limitations

- Evidence Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; inferences are based on structural analogs.

Q & A

Q. What are the established synthetic routes for preparing 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyloxazole?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde) with chloroacetic acid and ammonium acetate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . The chloromethyl group is introduced during cyclization or via post-synthetic halogenation. Key steps include:

Q. How is the chloromethyl group in this compound leveraged for further functionalization?

The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution reactions. Researchers can replace the chlorine atom with nucleophiles (e.g., amines, thiols) to generate derivatives. For example:

- Amine substitution : React with primary/secondary amines in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield aminomethyl analogs .

- Thiol substitution : Use NaSH or thiourea to introduce thiol groups for metal coordination studies .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; chloromethyl CH₂ at δ 4.5–4.7 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₁H₉Cl₃NO⁺ at m/z 276.96) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyloxazole?

Yield optimization requires balancing temperature, solvent, and catalyst:

- Temperature : Cyclization at 80–100°C minimizes side reactions (e.g., over-chlorination) .

- Catalysts : Ammonium acetate enhances imine formation, while PPA improves cyclization efficiency .

- Solvent effects : Non-polar solvents (toluene) favor cyclization; polar solvents (acetonitrile) aid in intermediate stabilization .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?

Discrepancies may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance membrane penetration but reduce solubility, affecting assay outcomes .

- Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or culture media (pH, nutrient content) can alter activity profiles. Standardized protocols (CLSI guidelines) are recommended for reproducibility .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations predict:

- Electrophilicity : The chloromethyl group’s LUMO energy (-1.8 eV) facilitates nucleophilic attack .

- Aromatic stabilization : The oxazole ring’s resonance energy (∼30 kcal/mol) influences thermal stability during reactions .

- Docking studies : Molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) identifies potential binding modes for antimicrobial activity .

Q. What is the role of the 3,4-dichlorophenyl substituent in modulating electronic properties?

- Electron-withdrawing effect : The Cl substituents decrease electron density on the oxazole ring, enhancing electrophilic reactivity at the chloromethyl position.

- Steric effects : Ortho-chlorine atoms hinder rotation, stabilizing planar conformations critical for π-π stacking in crystal structures .

- Hammett parameters : σₚ values for 3,4-dichloro substitution (σ = 0.96) correlate with increased acidity of adjacent protons .

Methodological Recommendations

- Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Biological assays : Use logP (∼3.2) and solubility data (0.12 mg/mL in water) to design in vitro studies with appropriate solvents (e.g., DMSO ≤1% v/v) .

- Data validation : Cross-reference XRD crystallography data (e.g., CCDC entries) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.